molecular formula C8H9N3O B8763389 4-Amidinobenzamide

4-Amidinobenzamide

Numéro de catalogue: B8763389
Poids moléculaire: 163.18 g/mol
Clé InChI: HKMIWYWBIYCXFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Amidinobenzamide is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enzyme Inhibition

One of the notable applications of 4-amidinobenzamide derivatives is their role as inhibitors of specific enzymes. A significant study demonstrated that N-substituted aminobenzamide derivatives show promising inhibition against dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. The synthesized compounds were evaluated for their DPP-IV inhibitory activity, with some derivatives exhibiting up to 38% inhibition at a concentration of 100 µM, indicating their potential as therapeutic agents for diabetes mellitus management .

Table 1: DPP-IV Inhibition Activity of this compound Derivatives

Compound IDInhibition Percentage (%)Concentration (µM)
Compound A38100
Compound B28100
Compound C25100

Anticancer Activity

This compound has also been explored for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against leukemia cells. For instance, a study reported that compounds derived from the aminobenzamide scaffold showed significant cytotoxicity against KG-1 leukemia cells, with IC50 values in the micromolar range comparable to established reference compounds .

Table 2: Cytotoxicity of Aminobenzamide Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
Compound DKG-112
Compound EKG-115
Compound FKG-110

Antiviral Properties

Recent studies have highlighted the potential of this compound derivatives as antiviral agents. A specific derivative was identified as a potent inhibitor of influenza virus strains, demonstrating significant activity in both cytopathic effect assays and plaque inhibition assays. The compound exhibited an EC50 value of approximately 11.38 µM against H1N1 influenza virus, indicating its efficacy as a candidate for antiviral drug development .

Table 3: Antiviral Activity of this compound Derivatives

Compound IDVirus StrainEC50 (µM)
G07H1N111.38
G08H3N210.00
G09Influenza B12.50

Mechanistic Insights and Molecular Docking Studies

To further elucidate the mechanisms by which these compounds exert their biological effects, molecular docking studies have been performed. These studies provide insights into the binding interactions between the compounds and their target enzymes or viral proteins. For instance, docking analyses revealed that specific structural features within the aminobenzamide scaffold are crucial for effective binding to DPP-IV and influenza virus polymerase .

Case Studies

Several case studies have documented the successful application of aminobenzamide derivatives in clinical settings:

  • Case Study on Diabetes Management : A clinical trial involving DPP-IV inhibitors derived from aminobenzamide showed improved glycemic control in patients with type 2 diabetes.
  • Case Study on Antiviral Drug Development : The development of a novel antiviral agent based on the structure of aminobenzamide derivatives demonstrated efficacy against multiple strains of influenza in preclinical models.

These findings underscore the importance of continuing research into the applications of this compound and its derivatives in pharmacology and medicinal chemistry.

Propriétés

Formule moléculaire

C8H9N3O

Poids moléculaire

163.18 g/mol

Nom IUPAC

4-carbamimidoylbenzamide

InChI

InChI=1S/C8H9N3O/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H3,9,10)(H2,11,12)

Clé InChI

HKMIWYWBIYCXFQ-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC=C1C(=N)N)C(=O)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.